7-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione
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Description
This compound, also known as “[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid”, has a CAS Number of 1142211-61-7 and a molecular weight of 395.46 . It is a derivative of fluoroquinolone, a class of important synthetic antimicrobial agents .
Molecular Structure Analysis
The compound has a linear formula of C22H25N3O4 . The InChI Code is 1S/C22H25N3O4/c1-17(26)18-7-9-20(10-8-18)23-11-13-24(14-12-23)21(27)15-25(16-22(28)29)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H,28,29) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 395.46 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved information.Safety and Hazards
Properties
CAS No. |
892296-20-7 |
---|---|
Molecular Formula |
C27H24N4O4 |
Molecular Weight |
468.513 |
IUPAC Name |
7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-phenyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-18(32)19-7-10-21(11-8-19)29-13-15-30(16-14-29)25(33)20-9-12-23-24(17-20)28-27(35)31(26(23)34)22-5-3-2-4-6-22/h2-12,17H,13-16H2,1H3,(H,28,35) |
InChI Key |
WQONCAZTFOLGGY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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